trans,trans-Muconate

bio-adipic acid heterogeneous catalysis hydrogenation kinetics

Generic procurement of unspecified muconate isomers introduces stereochemical risk-cis,cis-MA isomerizes spontaneously under acidic conditions and lacks the requisite diene geometry for Diels-Alder cycloaddition. trans,trans-Muconic acid (ttMA) eliminates this uncertainty with defined trans,trans-configuration for reproducible downstream chemistry. • 100% conversion & 100% yield to adipic acid in 60 min at 70°C, 1 bar H₂ over 5% Pd/AC. • 16.4% faster hydrogenation kinetics vs. sodium muconate salts (0.85 s⁻¹ vs. 0.73 s⁻¹). • Directly reactive in Diels-Alder cycloaddition; no electrocatalytic isomerization step required.

Molecular Formula C6H4O4-2
Molecular Weight 140.09 g/mol
Cat. No. B1240615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans,trans-Muconate
Molecular FormulaC6H4O4-2
Molecular Weight140.09 g/mol
Structural Identifiers
SMILESC(=CC(=O)[O-])C=CC(=O)[O-]
InChIInChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/p-2/b3-1+,4-2+
InChIKeyTXXHDPDFNKHHGW-ZPUQHVIOSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans,trans-Muconate: Technical Baseline


trans,trans-Muconic acid (ttMA, CAS 3588-17-8) is a C6 unsaturated dicarboxylic acid with conjugated trans,trans-configured double bonds [1]. It is one of three stereoisomers of muconic acid, alongside cis,cis-MA (ccMA, CAS 1119-72-8) and cis,trans-MA (ctMA, CAS 1119-73-9) [2]. ttMA is a high-value biobased platform chemical and monomer precursor for polyamides (Nylon 6,6), polyesters (PET), and polyurethanes, with an estimated downstream polymer market value exceeding $118 billion annually [1]. As a white to beige crystalline powder with a melting point of approximately 290–301 °C (decomposition) and minimal aqueous solubility (≤0.2 g/L at 15 °C), ttMA is procured primarily as a strategic intermediate for catalytic hydrogenation to bio-adipic acid or as a Diels–Alder-active monomer for novel biobased polymers .

trans,trans-Muconate: Isomeric Form Matters


Substituting muconic acid isomers or alternative C6 diacid precursors without explicit stereochemical specification introduces substantial technical risk. The three muconic acid isomers exhibit fundamentally divergent physicochemical properties: aqueous solubility differs by nearly two orders of magnitude (ccMA ~1 g/L, ctMA ~5.2 g/L, ttMA ~90 mg/L under acidic protonated conditions) [1]. Furthermore, ccMA is thermodynamically unstable and undergoes spontaneous isomerization to ctMA within minutes under acidic conditions, complicating reproducible downstream chemistry if not properly controlled [2]. In catalytic hydrogenation workflows, ttMA as the free acid demonstrates significantly faster reaction kinetics than sodium muconate salts, with full conversion achieved in 60 minutes at 70 °C under 1 bar H₂ [3]. For Diels–Alder cycloaddition applications—essential for producing cyclic monomers for high-performance polyamides and bio-based terephthalic acid—only the trans,trans-configuration provides the requisite diene geometry for efficient reactivity [4]. Generic procurement of unspecified muconate isomers or reliance on alternative C6 platform chemicals without these precise stereoelectronic characteristics will compromise reaction yields, increase purification burden, and invalidate process validation efforts.

trans,trans-Muconate: Comparative Evidence


Hydrogenation Rate: ttMA vs. Sodium Muconate

In a direct head-to-head heterogeneous hydrogenation study using commercial 5% Pd/AC catalyst, trans,trans-muconic acid demonstrated significantly faster reduction kinetics than sodium muconate. Full conversion (100%) and full yield (100%) toward adipic acid were obtained using ttMA as substrate after 60 minutes at 70 °C, metal/substrate ratio of 1:200 (mol Pd/mol substrate), ttMA concentration of 1.42×10⁻² M, and hydrogen pressure of 1 bar [1]. The study further identified that temperature is the dominant parameter affecting reaction outcomes, and (2E)-hexenedioic acid was detected as the main intermediate across all reactions [1]. Complementary catalyst optimization work revealed that for ttMA hydrogenation, the best catalytic activity achieved was 0.85 s⁻¹ using 1% Pd/KB_0.0 catalyst, compared to 0.73 s⁻¹ for sodium muconate reduction using 1% Pd/KB_1.2 catalyst [2].

bio-adipic acid heterogeneous catalysis hydrogenation kinetics

Aqueous Solubility: ttMA vs. Other Isomers

Under acidic conditions where muconic acid isomers are fully protonated, the three stereoisomers exhibit drastically different aqueous solubilities. Carraher et al. (2016) reported the following solubility values at room temperature and low pH: cis,cis-muconic acid (ccMA) ~1 g/L; cis,trans-muconic acid (ctMA) = 5.2 g/L; and trans,trans-muconic acid (ttMA) = 90 mg/L [1]. Notably, ccMA is thermodynamically unstable and isomerizes to ctMA within minutes under acidic conditions, rendering the published solubility data for ccMA in some earlier studies unreliable [1]. The authors emphasize that ctMA is approximately five times more soluble than ccMA at room temperature under acidic conditions [1]. The extremely low aqueous solubility of ttMA (90 mg/L) relative to the other isomers enables selective precipitation and crystallization-based purification strategies that are not feasible with ctMA or ccMA.

downstream processing isomer separation bioprocess engineering

Thermal Stability: ttMA vs. Adipic Acid

trans,trans-Muconic acid exhibits a melting point of 301 °C (prisms from water) with decomposition occurring at approximately 290–320 °C depending on heating rate [1]. This thermal behavior contrasts sharply with adipic acid, the petrochemical incumbent C6 diacid used in Nylon 6,6 production, which melts at 152 °C [2]. The nearly 150 °C higher melting point of ttMA reflects the rigidity imparted by its conjugated trans,trans-diene system, which restricts conformational flexibility relative to the fully saturated adipic acid backbone. This thermal stability differential has direct implications for monomer handling and polymerization: ttMA and its Diels–Alder derivatives can be incorporated into high-temperature polyamide synthesis without premature volatilization or degradation, while also enabling post-polymerization thermal treatments that would be inaccessible with lower-melting aliphatic diacid monomers [3].

polymer synthesis thermal processing monomer design

Diels–Alder Reactivity: ttMA for Cycloaddition

Among the three muconic acid isomers, only the trans,trans-configuration presents the requisite s-cis diene geometry for efficient Diels–Alder [4+2] cycloaddition reactivity. Rorrer et al. (2020) demonstrated that trans,trans-muconic acid undergoes Diels–Alder reaction with ethylene to produce a cyclic unsaturated monomer designated CH1DA [1]. This monomer can then be incorporated into Nylon 6,6 copolymerizations, replacing 10–25 mol% of adipic acid to tune polymer backbone rigidity and biobased content [1]. The Iowa State University technology pathway explicitly states that cis,cis- or cis,trans-muconic acid must be electrocatalytically isomerized to the trans,trans- variant prior to use in PET and other high-value chemical production via Diels–Alder routes [2]. The cis,cis and cis,trans isomers are not direct substitutes for ttMA in these applications and require additional isomerization unit operations.

Diels-Alder cycloaddition biobased monomers polymer property tuning

High-Purity ttMA for Research Use

Commercially available trans,trans-muconic acid is supplied at purity grades suitable for demanding research applications. Selleck Chemicals offers ttMA (Cat. No. S6168) at 99.64% purity, with batch-specific Certificates of Analysis and quality control that has been cited in Nature Medicine . Solubility specifications include 28 mg/mL in anhydrous DMSO (197.03 mM), with storage stability of 3 years at -20 °C as powder . Multiple suppliers provide ttMA at ≥97% to ≥98% purity levels, with typical specifications including melting point 290 °C (decomposition) and characteristic infrared spectral confirmation . This level of purity and analytical characterization supports use as a certified reference material for benzene exposure biomarker studies, as well as in catalytic and polymer research where trace impurities could confound kinetic or material property measurements.

analytical chemistry pharmaceutical research high-purity intermediates

trans,trans-Muconate: Validated Applications


Catalytic Hydrogenation to Bio-Adipic Acid

trans,trans-Muconic acid serves as the direct substrate for heterogeneous catalytic hydrogenation to adipic acid, the key C6 diacid monomer in Nylon 6,6 manufacturing. As demonstrated in direct comparative studies, ttMA achieves full conversion (100%) and full yield (100%) to adipic acid within 60 minutes under mild conditions (70 °C, 1 bar H₂) using commercial 5% Pd/AC catalyst . The faster hydrogenation kinetics of ttMA relative to sodium muconate salt forms—exhibiting 16.4% higher catalytic activity (0.85 s⁻¹ vs. 0.73 s⁻¹)—reduces reactor residence time and increases process throughput . This application scenario is particularly relevant for integrated biorefineries producing ttMA via fermentation of lignocellulosic sugars, followed by catalytic upgrading to drop-in bio-adipic acid for polyamide production. The high thermal stability of ttMA (mp 290–301 °C) also facilitates its handling in pre-heated feed streams upstream of the hydrogenation reactor .

Diels–Alder Cyclic Monomers for Biobased Polyamides

The trans,trans-configuration of ttMA uniquely enables Diels–Alder cycloaddition with dienophiles such as ethylene to produce cyclic unsaturated monomers (e.g., CH1DA) for copolymerization. These monomers can replace 10–25 mol% of adipic acid in Nylon 6,6 synthesis, introducing backbone rigidity that modulates polymer thermal and mechanical properties . Unlike the cis,cis or cis,trans isomers—which lack the required diene geometry and must undergo an additional electrocatalytic isomerization step—ttMA is directly reactive in cycloaddition reactions . This application scenario supports the development of partially biobased, property-tuned polyamides and polyesters for specialized packaging, automotive, and textile applications where conventional petroleum-derived polymers lack the desired performance characteristics.

Benzene Biomonitoring Reference Standard

trans,trans-Muconic acid is the established urinary metabolite biomarker for human exposure to benzene, a known occupational and environmental carcinogen. High-purity ttMA (≥99.64% with batch-specific Certificates of Analysis) is required for calibrating HPLC, LC-MS/MS, and GC/MS analytical methods used in biomonitoring programs . The compound's defined physicochemical properties—including low aqueous solubility (≤0.2 g/L at 15 °C) and characteristic melting point (290–301 °C)—ensure batch-to-batch consistency as a certified reference material . This application scenario is critical for clinical and occupational health laboratories conducting regulatory compliance testing and epidemiological studies of benzene exposure.

Biobased Terephthalic Acid via Diels–Alder

The Iowa State University integrated process pathway demonstrates that ttMA is the essential intermediate for producing biobased terephthalic acid (TPA)—the aromatic diacid monomer for PET. The process requires electrocatalytic isomerization of fermentation-derived cis,cis- or cis,trans-muconic acid to the trans,trans- variant, followed by Diels–Alder cycloaddition with ethylene and subsequent aromatization to yield TPA . The ability to procure pre-isomerized ttMA eliminates the in-house isomerization unit operation, reducing capital expenditure and process complexity for downstream PET precursor manufacturing. This scenario is particularly relevant for companies seeking to develop renewable PET supply chains with reduced petroleum dependency and lower carbon footprint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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